molecular formula C17H9N5O2S B293058 3-(4-nitrophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

3-(4-nitrophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

Cat. No.: B293058
M. Wt: 347.4 g/mol
InChI Key: QDZSRCQEGQSGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-Nitrophenyl}[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that combines multiple functional groups, including a nitrophenyl group, a thiazole ring, a triazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Nitrophenyl}[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-nitrophenylhydrazine with a thiazole derivative, followed by cyclization with a triazine precursor, can yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-Nitrophenyl}[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.

Scientific Research Applications

1-{4-Nitrophenyl}[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-Nitrophenyl}[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological receptors. The compound’s overall structure allows it to bind to multiple targets, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-Nitrophenyl}[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H9N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

InChI

InChI=1S/C17H9N5O2S/c23-22(24)11-7-5-10(6-8-11)14-9-25-17-20-19-15-12-3-1-2-4-13(12)18-16(15)21(14)17/h1-9H

InChI Key

QDZSRCQEGQSGTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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